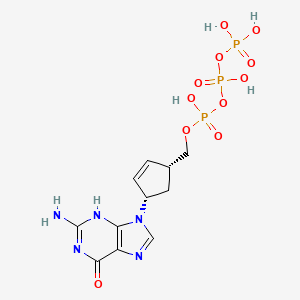

(+)-Carbovir triphosphate

Description

Properties

CAS No. |

144606-93-9 |

|---|---|

Molecular Formula |

C11H16N5O11P3 |

Molecular Weight |

487.19 g/mol |

IUPAC Name |

[[(1R,4S)-4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H16N5O11P3/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5-7H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,14,15,17)/t6-,7+/m0/s1 |

InChI Key |

CQCAEOCIDCCJDQ-NKWVEPMBSA-N |

Isomeric SMILES |

C1[C@H](C=C[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-Carbovir triphosphate; L-CBVTP; L CBVTP; LCBVTP; |

Origin of Product |

United States |

Foundational & Exploratory

The Intracellular Journey: A Technical Guide to the In Vivo Conversion of Abacavir to (+)-Carbovir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic activation of the antiretroviral drug abacavir. Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), requires intracellular phosphorylation to its active form, (+)-carbovir triphosphate (CBV-TP), to exert its therapeutic effect against the human immunodeficiency virus (HIV).[1][2][3][4] This document details the enzymatic pathway, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the involved processes.

The Metabolic Activation Pathway of Abacavir

Abacavir is a prodrug that, upon entering host cells, undergoes a three-step phosphorylation cascade to become the pharmacologically active this compound.[1][3][4] This process is initiated by cellular enzymes and is crucial for the drug's efficacy. The key enzymatic steps are outlined below.

Step 1: Monophosphorylation of Abacavir

The first phosphorylation step is the conversion of abacavir to abacavir 5'-monophosphate. This reaction is catalyzed by the cellular enzyme adenosine phosphotransferase .[3][5][6][7][8]

Step 2: Deamination to Carbovir Monophosphate

Following monophosphorylation, abacavir 5'-monophosphate is deaminated by a cytosolic deaminase to form (-)-carbovir 5'-monophosphate.[3][5][6][7][8] It is important to note that no di- or triphosphates of abacavir itself have been detected in cells.[3][5][6][7]

Step 3: Sequential Phosphorylation to Carbovir Triphosphate

(-)-Carbovir 5'-monophosphate is then sequentially phosphorylated to its diphosphate and finally to the active triphosphate form.

-

Diphosphorylation: The conversion of (-)-carbovir 5'-monophosphate to (-)-carbovir 5'-diphosphate is catalyzed by guanylate kinase (GUK1) .[5][6][7] This enzyme exhibits significant stereoselectivity, being much more efficient in phosphorylating the (-) enantiomer of carbovir monophosphate.[5][6]

-

Triphosphorylation: The final step involves the phosphorylation of (-)-carbovir 5'-diphosphate to the active (+)-carbovir 5'-triphosphate. This reaction is carried out by various cellular kinases, including creatine kinases, pyruvate kinases, nucleoside diphosphate kinases, phosphoglycerate kinase (PGK1), and phosphoenolpyruvate carboxykinase (PCK1) .[5][6]

The active this compound then acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination during viral DNA synthesis.[1][3]

Quantitative Data on Abacavir Metabolism and Pharmacokinetics

The following tables summarize key quantitative data related to the in vivo conversion and disposition of abacavir.

Table 1: Pharmacokinetic Parameters of Abacavir

| Parameter | Value | Reference(s) |

| Bioavailability | ~83% | [7][9] |

| Time to Peak Plasma Concentration (Tmax) | 0.63 - 1.7 hours | [10] |

| Plasma Half-life (t1/2) | ~1.5 hours | [2][9] |

| Intracellular Half-life of CBV-TP | >20 hours | [2] |

| Protein Binding | ~50% | [10] |

| Excretion (Urine) | ~83% of dose | [9][11][12] |

| Excretion (Feces) | ~16% of dose | [9][11][12] |

Table 2: Major Metabolites of Abacavir in Urine

| Metabolite | Percentage of Dose Recovered in Urine | Reference(s) |

| 5'-Glucuronide Metabolite | ~36% | [12][13] |

| 5'-Carboxylate Metabolite | ~30% | [12][13] |

| Unchanged Abacavir | <2% | [11][12][13] |

Table 3: Enzyme Selectivity in Carbovir Phosphorylation

| Enzyme | Substrate | Relative Efficiency | Reference(s) |

| Guanylate Kinase (GMP kinase) | (-)-Carbovir monophosphate | 7,000 times more efficient than (+)-enantiomer | [5][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the in vivo conversion of abacavir.

Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of intracellular CBV-TP from peripheral blood mononuclear cells (PBMCs), adapted from established methods for other nucleoside triphosphates.[12][15][16][17][18]

3.1.1. Materials and Reagents

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS)

-

70% Methanol (ice-cold)

-

Trichloroacetic acid (TCA)

-

Freon-trioctylamine

-

Internal Standard (e.g., a stable isotope-labeled CBV-TP)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Anion-exchange or reverse-phase chromatography column

3.1.2. Protocol

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Lysis and Extraction:

-

Wash the isolated PBMCs with ice-cold PBS.

-

Lyse the cells with a known volume of ice-cold 70% methanol.

-

Add the internal standard to the cell lysate.

-

Vortex and incubate on ice to precipitate proteins.

-

Centrifuge to pellet the cellular debris.

-

-

Neutralization (if using TCA extraction):

-

If using TCA for extraction, neutralize the supernatant with a Freon-trioctylamine mixture.

-

-

Sample Preparation for LC-MS/MS:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using an appropriate chromatography column and gradient.

-

Detect and quantify CBV-TP and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of CBV-TP.

-

Calculate the intracellular concentration of CBV-TP in the samples based on the peak area ratio of the analyte to the internal standard and the cell count.

-

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Caption: Intracellular metabolic activation pathway of abacavir.

Caption: Experimental workflow for intracellular CBV-TP quantification.

Conclusion

The in vivo conversion of abacavir to its active triphosphate form is a complex, multi-step process orchestrated by a series of cellular enzymes. Understanding this pathway, the kinetics of the involved enzymes, and the methods to quantify the active metabolite are critical for the rational design of new antiretroviral agents and for optimizing existing therapeutic regimens. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the key molecular events that underpin the therapeutic efficacy of abacavir. Further research to elucidate the precise kinetic parameters of each enzymatic step will provide a more complete picture of this vital metabolic activation pathway.

References

- 1. Guanylate kinase - Wikipedia [en.wikipedia.org]

- 2. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. mdpi.com [mdpi.com]

- 5. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phosphorylation of nucleoside analog antiretrovirals: a review for clinicians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 11. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Intracellular Ribavirin Mono-, Di- and Triphosphate Using Solid Phase Extraction and LC-MS/MS Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of intracellular ribavirin mono-, di- and triphosphate using solid phase extraction and LC-MS/MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Carbovir Triphosphate as a Competitive Inhibitor of Reverse Transcriptase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Carbovir triphosphate (CBV-TP), the active metabolite of the antiretroviral drug Abacavir. It details its mechanism of action as a competitive inhibitor of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT), presents key quantitative data, outlines relevant experimental protocols, and visualizes complex processes through detailed diagrams.

Introduction

Carbovir is a carbocyclic nucleoside analog that demonstrates potent activity against HIV-1.[1] For its antiviral effect, Carbovir must be anabolically phosphorylated within the host cell to its active triphosphate form, this compound (CBV-TP).[2] This active metabolite serves as a competitive inhibitor of HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus.[3] CBV-TP mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and upon incorporation into the nascent viral DNA chain, it causes chain termination, thereby halting viral replication.[3][4]

Mechanism of Action

The primary mode of action of this compound involves two key steps: competitive inhibition and chain termination.

-

Competitive Inhibition: CBV-TP competes with the endogenous deoxyguanosine triphosphate (dGTP) for the active site of HIV-1 reverse transcriptase.[3] The structural similarity between CBV-TP and dGTP allows it to bind to the enzyme's active site.

-

Chain Termination: Once incorporated into the growing viral DNA strand, CBV-TP prevents further elongation. This is because it lacks the 3'-hydroxyl (-OH) group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.[3] This premature termination of the DNA chain is the ultimate inhibitory step in viral replication.

Caption: Competitive inhibition and chain termination by this compound.

Intracellular Activation

Carbovir is a prodrug that requires intracellular phosphorylation to become pharmacologically active. This multi-step enzymatic conversion is crucial for its antiviral efficacy.

-

Carbovir to Carbovir Monophosphate (CBV-MP): This initial phosphorylation step is a key determinant of the drug's activity.

-

Carbovir Monophosphate to Diphosphate (CBV-DP): The monophosphate form is further phosphorylated.

-

Carbovir Diphosphate to Triphosphate (CBV-TP): The final phosphorylation yields the active triphosphate metabolite.

The efficiency of these phosphorylation steps, particularly the initial one, can vary between different enantiomers of Carbovir, with the (-)-enantiomer being more efficiently phosphorylated by cellular enzymes like 5'-nucleotidase and GMP kinase.[5]

Caption: Intracellular phosphorylation pathway of Carbovir to its active triphosphate form.

Quantitative Data

The inhibitory potential of this compound has been quantified through various kinetic studies. The following tables summarize key parameters for wild-type HIV-1 reverse transcriptase.

Table 1: Inhibition and Binding Constants

| Compound | Parameter | Value | Enzyme | Template/Primer | Reference |

| (+)-Carbovir-TP | K | Similar to AZT-TP, ddGTP | HIV-1 RT | RNA or DNA | [1] |

| Abacavir | EC | 0.07 to 5.8 µM | HIV-1 | Various cell types | [3] |

Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation

| Enzyme | Substrate | K | k | Efficiency (k |

| HIV-1 RT (Wild Type) | dGTP | 4 | ~2 | 0.5 |

| (+)-Carbovir-TP | - | - | Relatively low |

Note: Pre-steady-state kinetic analysis has shown that CBV-TP is a surprisingly poor substrate for wild-type HIV-1 RT relative to the natural substrate, dGTP.[4] The resistance mutation M184V further decreases the efficiency of CBV-TP utilization.[4]

Experimental Protocols

A. Reverse Transcriptase Inhibition Assay (Radiometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 reverse transcriptase.

1. Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template/Primer: Poly(rA)/oligo(dT)

-

Deoxynucleotide Triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)

-

Test inhibitor (e.g., this compound)

-

Assay Buffer: Tris-HCl, KCl, MgCl₂, DTT

-

Trichloroacetic Acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

2. Procedure:

-

Prepare reaction mixtures containing assay buffer, template/primer, and varying concentrations of the test inhibitor.

-

Initiate the reaction by adding HIV-1 RT and the dNTP mix (containing the radiolabeled dNTP).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

-

Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC

50value.

Caption: Workflow for a radiometric reverse transcriptase inhibition assay.

B. Synthesis of (+)-Carbovir

The synthesis of Carbovir and its derivatives has been extensively studied. A common approach involves starting from a versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, to produce a carbocyclic analog of 2',3'-didehydro-2',3'-dideoxy-2-amino-6-chloropurine, which can then be converted to Carbovir.[6] Asymmetric synthesis methods have also been developed to produce the enantiomerically pure compound.[7]

Resistance

The clinical efficacy of Abacavir can be compromised by the emergence of drug-resistant strains of HIV-1. Specific mutations in the reverse transcriptase enzyme can reduce the binding affinity or incorporation efficiency of CBV-TP. Key resistance-associated mutations include K65R, L74V, Y115F, and M184V/I.[3] The M184V mutation, in particular, has been shown to decrease the efficiency of CBV-TP utilization.[4]

Conclusion

This compound is a potent and selective inhibitor of HIV-1 reverse transcriptase. Its mechanism as a competitive inhibitor and chain terminator has been well-characterized. Understanding the quantitative aspects of its interaction with both wild-type and mutant forms of the enzyme, as well as the experimental protocols used for its evaluation, is crucial for the ongoing development of effective antiretroviral therapies. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Guide to the Intracellular Pharmacokinetics of (+)-Carbovir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir, a carbocyclic nucleoside analog, is a potent reverse transcriptase inhibitor. Its antiviral activity is dependent on the intracellular conversion to its active metabolite, (+)-Carbovir triphosphate (CBV-TP). Understanding the intracellular pharmacokinetics of CBV-TP is crucial for optimizing dosing strategies and developing more effective antiretroviral therapies. This technical guide provides a comprehensive overview of the metabolic activation, quantification, and key pharmacokinetic parameters of this compound within the cell.

Metabolic Activation Pathway

The conversion of the prodrug Carbovir to its active triphosphate form is a critical multi-step process mediated by cellular enzymes. The initial and rate-limiting step is the phosphorylation of Carbovir to Carbovir monophosphate. This metabolic pathway demonstrates stereoselectivity, with the (-)-enantiomer of Carbovir being the preferred substrate for the necessary cellular kinases, which explains its greater antiviral activity compared to the (+)-enantiomer.[1]

The metabolic cascade involves the sequential addition of three phosphate groups to the Carbovir molecule. This process is initiated by a cytosolic 5'-nucleotidase, which catalyzes the formation of the monophosphate derivative.[2] Subsequent phosphorylation events to the diphosphate and ultimately the active triphosphate form are carried out by other cellular kinases.[1][2]

Caption: Metabolic activation of Carbovir to this compound.

Quantitative Intracellular Pharmacokinetics

The intracellular persistence of the active triphosphate metabolite is a key determinant of the antiviral efficacy of Carbovir. The following tables summarize key pharmacokinetic parameters of this compound in various experimental systems.

Table 1: Intracellular Half-Life of this compound

| Cell Type | Half-Life (hours) | Reference |

| CEM cells | 2.5 | [3] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 18 (median, range: 12-19) | [4] |

Table 2: Intracellular Concentrations of this compound

| Cell Type / Patient Population | Dosing Regimen | Parameter | Value | Reference |

| HIV-infected patients | Abacavir 300 mg twice daily | Steady-state concentration in PBMCs | 84–317 fmol/10^6 cells | [5] |

| HIV-infected patients | Abacavir 300 mg twice daily | Peak Concentration (Cmax) in PBMCs | ~22-40 fmol/10^6 cells | [6] |

Experimental Protocols

Accurate quantification of intracellular this compound is essential for pharmacokinetic studies. The following is a generalized protocol based on commonly used liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Sample Collection and Processing

-

Cell Culture:

-

Culture cells (e.g., CEM, MT-4) in appropriate media and conditions.

-

Incubate cells with the desired concentration of Carbovir for a specified time.

-

Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

-

Peripheral Blood Mononuclear Cells (PBMCs):

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Count the cells to allow for normalization of drug concentration.

-

Intracellular Nucleotide Extraction

-

Resuspend the cell pellet in a known volume of ice-cold extraction solution (e.g., 70% methanol).

-

Lyse the cells by methods such as sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Collect the supernatant containing the intracellular nucleotides.

-

Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection.

-

Chromatographic Separation:

-

Use a reverse-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Optimize the precursor-to-product ion transitions for this compound and an appropriate internal standard.

-

Caption: Generalized workflow for intracellular CBV-TP quantification.

Conclusion

The intracellular pharmacokinetics of this compound are a complex interplay of cellular enzymatic activity, membrane transport, and intracellular stability. A thorough understanding of these processes, facilitated by robust analytical methodologies, is paramount for the continued development and optimization of Carbovir-based antiretroviral therapies. This guide provides a foundational understanding for researchers and drug development professionals working in this critical area of pharmacology.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Modeling of Plasma and Intracellular Concentrations of Raltegravir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Journey of (+)-Carbovir Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbovir, a carbocyclic nucleoside analog, exists as two enantiomers, (+) and (-). While both can theoretically be converted to their triphosphate forms, it is the (-)-enantiomer of Carbovir that is the pharmacologically active agent against Human Immunodeficiency Virus (HIV). This is due to a profound stereoselectivity in the initial phosphorylation step, a critical activation process within the cell. This guide provides an in-depth exploration of the metabolism and cellular processing of Carbovir, with a particular focus on the differential fate of the (+) and (-) enantiomers, culminating in an understanding of why (+)-Carbovir triphosphate is not a significant contributor to the antiviral effect. We will delve into the enzymatic machinery responsible for this metabolic divergence, present key quantitative data, and outline the experimental protocols used to elucidate these processes.

The Metabolic Pathway: A Tale of Two Enantiomers

Carbovir, a prodrug, must be anabolized to its active triphosphate form, Carbovir triphosphate (CBV-TP), to exert its antiviral activity. This process involves a three-step phosphorylation cascade orchestrated by host cellular enzymes. However, the efficiency of this bioactivation is starkly different for the (+) and (-) enantiomers.

The initial and rate-limiting step is the conversion of Carbovir to Carbovir monophosphate (CBV-MP). This reaction is catalyzed by a cytosolic 5'-nucleotidase.[1] Crucially, this enzyme exhibits a strong preference for the (-)-enantiomer, effectively acting as a gatekeeper that prevents the efficient phosphorylation of (+)-Carbovir.[2][3]

Once (-)-Carbovir monophosphate is formed, it is further phosphorylated to the diphosphate (CBV-DP) by guanylate kinase (GMP kinase). Here again, a significant stereoselectivity is observed, with (-)-Carbovir monophosphate being a vastly more efficient substrate for GMP kinase than its (+) counterpart.[2][3] The final phosphorylation to the active (-)-Carbovir triphosphate is carried out by nucleoside diphosphate kinases.[2]

In contrast, the metabolic pathway for (+)-Carbovir is largely stalled at the initial step. The inefficient phosphorylation by 5'-nucleotidase results in minimal formation of (+)-Carbovir monophosphate, and consequently, negligible production of the di- and triphosphates.

References

- 1. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: The Use of (+)-Carbovir Triphosphate in Reverse Transcriptase Assays

Introduction

(+)-Carbovir triphosphate (CBV-TP) is the active antiviral metabolite of Abacavir (ABC), a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infections.[1][2] Abacavir, a prodrug, undergoes intracellular phosphorylation to become CBV-TP.[2] This active form, a guanosine analogue, acts as a competitive inhibitor and a chain terminator of viral DNA synthesis, which is catalyzed by the HIV-1 reverse transcriptase (RT).[1][3] These application notes provide a comprehensive protocol for utilizing CBV-TP in enzymatic assays to study its inhibitory effects on reverse transcriptase activity, a critical step in antiviral drug development and resistance studies.

Mechanism of Action

Abacavir is converted to its active form, carbovir monophosphate (CBV-MP), not by cellular nucleoside kinases, but by adenosine phosphotransferase. CBV-MP is then deaminated to carbovir monophosphate (CBV-MP), which is subsequently phosphorylated by guanylate kinase to its diphosphate and then triphosphate forms (CBV-TP).[2]

CBV-TP competitively inhibits the viral reverse transcriptase by competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2] Upon incorporation into the nascent viral DNA strand, CBV-TP causes chain termination because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting DNA synthesis.[1][4]

References

- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. droracle.ai [droracle.ai]

Application Notes and Protocols: (+)-Carbovir Triphosphate in Viral Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbovir triphosphate (CBVTP) is the pharmacologically active metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) Abacavir (Ziagen®). As a carbocyclic analog of deoxyguanosine triphosphate (dGTP), CBVTP acts as a potent and selective inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2] Its incorporation into the nascent viral DNA chain leads to premature termination, thereby halting viral replication.[1] Understanding the mechanisms of viral resistance to Abacavir, mediated through mutations in the HIV-1 RT, is crucial for the development of more robust antiretroviral therapies and for monitoring treatment efficacy.

These application notes provide a comprehensive overview of the use of this compound in HIV-1 resistance studies, including detailed experimental protocols for assessing its interaction with wild-type and mutant reverse transcriptase enzymes.

Mechanism of Action and Resistance

(+)-Carbovir, the prodrug, is intracellularly phosphorylated to its active triphosphate form, CBVTP. CBVTP competes with the natural substrate, dGTP, for incorporation by HIV-1 RT. Upon incorporation, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBVTP prevents the formation of the next phosphodiester bond, leading to chain termination of the growing viral DNA strand.[1]

The primary mechanism of resistance to Abacavir involves specific amino acid substitutions in the HIV-1 reverse transcriptase enzyme. These mutations reduce the efficiency of CBVTP incorporation relative to the natural dGTP substrate. The most clinically significant mutation is the substitution of methionine at codon 184 with valine (M184V).[1] While the M184V mutation is the most common, other mutations, often in combination, can also contribute to reduced susceptibility to Abacavir. These include K65R, L74V, and Y115F.[3]

Data Presentation: Kinetic Parameters of this compound Incorporation

The following tables summarize the pre-steady-state kinetic parameters for the incorporation of this compound by wild-type (WT) and M184V mutant HIV-1 reverse transcriptase. These values are critical for quantifying the impact of resistance mutations on drug efficacy at the enzymatic level.

Table 1: Pre-Steady-State Kinetic Constants for dGTP and this compound (CBVTP) Incorporation by Wild-Type HIV-1 RT

| Substrate | Kd (µM) | kpol (s⁻¹) | Selectivity (kpol/Kd of dGTP / kpol/Kd of CBVTP) |

| dGTP | 5.0 ± 0.5 | 30 ± 2 | - |

| CBVTP | 25 ± 3 | 0.3 ± 0.03 | 500 |

Data are representative values from published studies and may vary based on experimental conditions.

Table 2: Pre-Steady-State Kinetic Constants for dGTP and this compound (CBVTP) Incorporation by M184V Mutant HIV-1 RT

| Substrate | Kd (µM) | kpol (s⁻¹) | Selectivity (kpol/Kd of dGTP / kpol/Kd of CBVTP) |

| dGTP | 4.5 ± 0.6 | 25 ± 3 | - |

| CBVTP | 150 ± 20 | 0.15 ± 0.02 | 5555 |

Data are representative values from published studies and may vary based on experimental conditions.

Table 3: Fold Resistance of Common Abacavir-Associated Mutations

| Mutation(s) | Fold Change in IC50 |

| M184V | 2.5 - 5.5 |

| K65R | 2 - 4 |

| L74V | 2 - 3 |

| Y115F | 2 - 3 |

| K65R + M184V | Additive resistance |

Fold change is relative to wild-type HIV-1 and can vary depending on the viral strain and assay system.[4]

Experimental Protocols

Pre-Steady-State Kinetic Analysis of CBVTP Incorporation by HIV-1 RT

This protocol is designed to determine the kinetic parameters (Kd and kpol) of a single nucleotide incorporation event.

Materials:

-

Purified wild-type or mutant HIV-1 RT

-

This compound (research grade)

-

Deoxyguanosine triphosphate (dGTP)

-

Radiolabeled DNA or RNA template-primer duplex

-

Quench solution (e.g., 0.5 M EDTA)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 10 mM MgCl₂, 5 mM DTT)

-

Rapid quench instrument

-

Phosphorimager or scintillation counter

Protocol:

-

Prepare the Template-Primer: Anneal a 5'-radiolabeled primer to a complementary template strand. The template sequence should have a cytosine base at the position for incorporation.

-

Enzyme-Substrate Complex Formation: In a rapid quench instrument, mix the HIV-1 RT with the template-primer duplex in the reaction buffer and incubate for a short period to allow for complex formation.

-

Initiate the Reaction: Rapidly mix the enzyme-substrate complex with a solution containing varying concentrations of either dGTP or CBVTP.

-

Quench the Reaction: After various short time intervals (milliseconds to seconds), quench the reaction by adding the quench solution.

-

Analyze the Products: Separate the unextended primer from the extended product using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantify Incorporation: Quantify the amount of extended product at each time point using a phosphorimager.

-

Data Analysis: Plot the product concentration against time. The data for the pre-steady-state burst of product formation should be fit to a single exponential equation to determine the observed rate constant (kobs). Plot the kobs values against the substrate (dGTP or CBVTP) concentration and fit the data to a hyperbolic equation to determine the dissociation constant (Kd) and the maximum rate of incorporation (kpol).[5]

Enzymatic Assay for Quantification of Intracellular this compound

This protocol allows for the measurement of CBVTP concentrations in cell extracts, which is essential for pharmacokinetic and pharmacodynamic studies.

Materials:

-

Peripheral blood mononuclear cell (PBMC) extracts

-

Recombinant HIV-1 RT

-

[³H]dGTP

-

Synthetic template-primer (e.g., poly(rC)-oligo(dG))

-

Reaction buffer (e.g., 62.5 mM Tris-HCl pH 7.8, 6.25 mM DTT, 6.25 mM MgCl₂, 125 mM KCl)

-

Standard solutions of known CBVTP concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare Cell Extracts: Isolate PBMCs and extract the intracellular contents, including the triphosphates.

-

Set up the Reaction: In a microtiter plate, prepare reaction mixtures containing the reaction buffer, template-primer, and either a standard amount of CBVTP or the cell extract.

-

Initiate the Reaction: Add a mixture of [³H]dGTP and HIV-1 RT to each well to start the reaction.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[6]

-

Stop the Reaction and Precipitate: Stop the reaction by adding cold TCA. Precipitate the radiolabeled DNA onto glass fiber filters.

-

Wash and Count: Wash the filters to remove unincorporated [³H]dGTP. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Generate a Standard Curve: Plot the percentage of inhibition of [³H]dGTP incorporation versus the concentration of the CBVTP standards.

-

Determine CBVTP Concentration: Use the standard curve to determine the concentration of CBVTP in the cell extracts.

Visualizations

Signaling Pathway of Abacavir Action and Resistance

Caption: Metabolic activation of Abacavir and its mechanism of action and resistance.

Experimental Workflow for Pre-Steady-State Kinetic Analysis

Caption: Workflow for determining kinetic parameters of CBVTP incorporation.

Logical Relationship of Mutations and Resistance

Caption: Relationship between Abacavir treatment, mutations, and resistance.

References

- 1. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the effect of Carbovir, AZT, and dideoxynucleoside triphosphates on the activity of human immunodeficiency virus reverse transcriptase and selected human polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thebodypro.com [thebodypro.com]

- 5. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Enzymatic Assays for Quantification of Intracellular Lamivudine and Carbovir Triphosphate Levels in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Mechanistic Studies Using Labeled (+)-Carbovir Triphosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbovir is a potent carbocyclic nucleoside analog that, in its (-)-enantiomeric form (known as Abacavir), is a cornerstone of antiretroviral therapy.[1][2] Upon entering human cells, Carbovir is anabolized by host cell kinases to its active 5'-triphosphate form, Carbovir triphosphate (CBV-TP).[3] The active (-)-CBV-TP acts as a competitive inhibitor and a chain-terminating substrate for HIV-1 reverse transcriptase (RT), effectively halting viral DNA synthesis.[2][4]

A crucial aspect of Carbovir's activity is its stereochemistry. Cellular enzymes preferentially phosphorylate the (-)-enantiomer, making it the biologically active form against HIV.[5] The (+)-enantiomer is a poor substrate for these kinases.[5] This stereoselectivity makes labeled (+)-Carbovir and its triphosphate derivative, (+)-CBV-TP, invaluable tools for mechanistic studies. They serve as precise molecular probes to investigate enzyme stereospecificity, the structural requirements of the HIV-1 RT active site, and the molecular basis of drug resistance. These application notes provide detailed protocols for utilizing labeled (+)-CBV-TP in such studies.

Mechanistic Insights

Metabolic Activation Pathway

The conversion of Carbovir to its active triphosphate form is a three-step phosphorylation process catalyzed by cellular enzymes. Studies have shown that a cytosolic 5'-nucleotidase is responsible for the initial phosphorylation step.[6] However, this process is highly stereoselective. (-)-Carbovir is efficiently phosphorylated, while (+)-Carbovir is not.[5] This difference is the primary determinant of the stereoselective antiviral activity.

References

- 1. Mechanistic studies to understand the inhibition of wild type and mutant HIV-1 reverse transcriptase by Carbovir-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of the carbocyclic nucleoside analogue carbovir, an inhibitor of human immunodeficiency virus, in human lymphoid cells [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating (+)-Carbovir Triphosphate Efficacy in Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbovir, a carbocyclic nucleoside analog, is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1). Following administration, (+)-Carbovir is intracellularly metabolized by cellular kinases to its active form, (+)-Carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA. By incorporating into the growing viral DNA chain, CBV-TP causes premature chain termination, thus halting the viral replication cycle.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound using various established cell culture models.

Mechanism of Action of this compound

(+)-Carbovir is a prodrug that must be phosphorylated intracellularly to its active triphosphate form. CBV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of HIV-1 reverse transcriptase. Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.

Caption: Mechanism of action of this compound.

Recommended Cell Culture Models

The following cell lines are recommended for evaluating the anti-HIV-1 activity and cytotoxicity of this compound:

-

CEM-SS Cells: A human T-lymphoblastoid cell line that is highly susceptible to HIV-1 infection and exhibits clear cytopathic effects (CPE), making it suitable for antiviral assays.

-

MT-2 Cells: A human T-cell leukemia cell line that is also highly susceptible to HIV-1 infection and is often used for the propagation of viral stocks and in antiviral screening assays.

-

Peripheral Blood Mononuclear Cells (PBMCs): Primary cells isolated from whole blood, representing a more physiologically relevant model for assessing antiviral efficacy and cytotoxicity in a mixed population of immune cells.

Data Presentation

The following tables summarize illustrative quantitative data for this compound. Note: The specific values presented below are for demonstration purposes and should be determined experimentally.

Table 1: Anti-HIV-1 Activity of this compound

| Cell Line | Virus Strain | IC50 (µM) | Therapeutic Index (CC50/IC50) |

| CEM-SS | HIV-1 (IIIB) | 0.05 - 0.1 | >2000 |

| MT-2 | HIV-1 (RF) | 0.03 - 0.08 | >2500 |

| PBMCs | HIV-1 (BaL) | 0.1 - 0.5 | >1000 |

Table 2: Cytotoxicity of (+)-Carbovir

| Cell Line | CC50 (µM) |

| CEM-SS | >100 |

| MT-2 | >200 |

| PBMCs | >500 |

Experimental Protocols

General Cell Culture Maintenance

Protocol for Culturing CEM-SS and MT-2 Cells:

-

Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cultures in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Protocol for Isolating and Culturing PBMCs:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated cells with phosphate-buffered saline (PBS).

-

Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 U/mL interleukin-2 (IL-2).

-

Activate PBMCs with phytohemagglutinin (PHA) for 2-3 days prior to infection for antiviral assays.

HIV-1 Inhibition Assay

This protocol is adapted for a 96-well plate format.

Caption: Experimental workflow for HIV-1 inhibition assay.

Materials:

-

Target cells (CEM-SS, MT-2, or activated PBMCs)

-

Complete cell culture medium

-

HIV-1 stock of known titer

-

(+)-Carbovir

-

96-well cell culture plates

-

p24 Antigen ELISA kit or Reverse Transcriptase Assay kit

Procedure:

-

Seed target cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of (+)-Carbovir in culture medium.

-

Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include a "no drug" control.

-

Add 50 µL of HIV-1 diluted in culture medium to each well to achieve the desired multiplicity of infection (MOI). Include a "no virus" control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days.

-

After the incubation period, collect the cell culture supernatant.

-

Quantify the level of HIV-1 replication by measuring p24 antigen concentration using an ELISA kit or by measuring reverse transcriptase activity according to the manufacturer's instructions.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is adapted for a 96-well plate format using a colorimetric assay (e.g., MTT or XTT).

Caption: Experimental workflow for cytotoxicity assay.

Materials:

-

Target cells (CEM-SS, MT-2, or PBMCs)

-

Complete cell culture medium

-

(+)-Carbovir

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT)

-

Plate reader

Procedure:

-

Seed target cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of (+)-Carbovir in culture medium.

-

Add 100 µL of each drug dilution to the appropriate wells in triplicate. Include a "no drug" control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (5-7 days).

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The protocols and cell culture models described in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-HIV-1 efficacy and its potential cytotoxicity. Consistent and reproducible data generated from these assays are crucial for advancing the development of this and other promising antiretroviral compounds.

References

Application Notes and Protocols for In Vitro Polymerase Chain Reaction Assays Using (+)-Carbovir Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided for research and informational purposes only. (+)-Carbovir triphosphate is a known chain-terminating nucleoside analog and the active metabolite of the antiretroviral drug Abacavir.[1][2] Its use in standard polymerase chain reaction (PCR) assays is not a conventional application. The protocols described herein are hypothetical and adapted from standard PCR methodologies to illustrate potential research applications of this compound, such as in chain-termination PCR for mutation detection or targeted sequencing analysis. These protocols will require extensive optimization for any specific application.

Introduction

This compound is the active 5'-triphosphate form of Carbovir, a carbocyclic nucleoside analog.[1][3] Structurally, it mimics a natural deoxyguanosine triphosphate (dGTP). However, a critical difference is the absence of a 3'-hydroxyl group on the ribose sugar moiety.[4][5][6] This structural feature is the basis of its function as a DNA chain terminator.[4][5][6] When a DNA polymerase incorporates this compound into a growing DNA strand, the lack of a 3'-OH group prevents the formation of a phosphodiester bond with the subsequent deoxynucleoside triphosphate (dNTP), leading to the termination of DNA synthesis.[4][6][7]

This property can be theoretically harnessed in specialized PCR applications to generate a population of DNA fragments of varying lengths, all ending at a guanine base. Analysis of these fragments can provide sequence-specific information.

Potential Applications

-

Targeted DNA Sequencing: Similar to Sanger sequencing, using this compound in a PCR reaction can generate a ladder of fragments terminating at 'G' positions.

-

Mutation Detection (Single Nucleotide Polymorphism - SNP analysis): Changes in the pattern of terminated fragments compared to a wild-type sequence can indicate mutations.

-

Study of Polymerase-Substrate Interactions: Investigating the efficiency of incorporation of this compound by different DNA polymerases can provide insights into their fidelity and substrate specificity.[8]

Experimental Protocols

Chain-Termination PCR Protocol

This protocol is designed to generate a set of DNA fragments terminating at guanine residues.

Materials:

-

DNA Template (e.g., plasmid, purified PCR product)

-

Forward Primer

-

Reverse Primer (one of which should be labeled, e.g., with a 5' fluorescent tag, for detection)

-

Thermostable DNA Polymerase (e.g., Taq polymerase, or a high-fidelity polymerase for comparative studies)

-

Standard dNTP mix (dATP, dCTP, dTTP, dGTP)

-

This compound

-

PCR Buffer (with MgCl₂)

-

Nuclease-free water

Procedure:

-

Reaction Setup: Prepare a master mix for the PCR reactions. The key variable will be the ratio of dGTP to this compound. It is recommended to set up a series of reactions with varying ratios to determine the optimal concentration for generating a readable ladder of fragments.

A starting point for optimization is a 100:1 to 10:1 molar ratio of dGTP to this compound.

-

Cycling Conditions: The following cycling conditions are a general guideline and should be optimized for the specific primers and template.

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30 sec | 25-35 |

| Annealing | 55-65°C | 30 sec | |

| Extension | 72°C | 1-2 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ |

-

Analysis of PCR Products: The resulting PCR products can be analyzed by gel electrophoresis. For high-resolution separation of the terminated fragments, it is recommended to use a denaturing polyacrylamide gel or capillary electrophoresis.

Polymerase Incorporation Efficiency Assay

This assay aims to quantify the relative efficiency with which a specific DNA polymerase incorporates this compound compared to the natural dGTP.

Procedure:

-

Primer-Template Design: Design a short, single-stranded DNA template with a known sequence containing guanine bases. A corresponding primer that anneals to the 3' end of the template is also required.

-

Reaction Setup: Set up single-nucleotide extension reactions. Each reaction will contain the primer-template duplex, a DNA polymerase, reaction buffer, and a mix of dNTPs where the concentration of dGTP and this compound are varied.

-

Incubation: Incubate the reactions at the optimal temperature for the polymerase for a set period.

-

Analysis: The products can be analyzed by denaturing polyacrylamide gel electrophoresis. The ratio of the extended product (terminated by this compound) to the fully extended product (incorporating dGTP) can be used to calculate the relative incorporation efficiency.

Data Presentation

Table 1: Hypothetical Quantitative Data for Chain-Termination PCR Optimization

| Reaction | dGTP (µM) | This compound (µM) | Ratio (dGTP:Carbovir-TP) | PCR Product Yield (ng/µl) | Observable Fragment Ladder |

| 1 | 200 | 0 | - | 150 | No |

| 2 | 198 | 2 | 99:1 | 120 | Faint, long fragments |

| 3 | 180 | 20 | 9:1 | 85 | Clear, wide range |

| 4 | 100 | 100 | 1:1 | 30 | Predominantly short fragments |

| 5 | 0 | 200 | 0:1 | <5 | No amplification |

Table 2: Hypothetical Polymerase Incorporation Efficiency of this compound

| DNA Polymerase | Relative Incorporation Efficiency (dGTP / Carbovir-TP) | Fidelity (Proofreading) | Notes |

| Taq Polymerase | 150:1 | No | More likely to incorporate analogs. |

| Pfu Polymerase | 500:1 | Yes | High fidelity may lead to lower incorporation. |

| Klenow Fragment | 250:1 | No (exo-) | Often used in sequencing reactions. |

| HIV-1 RT | 5:1 | No | High affinity for Carbovir-TP. |

Visualizations

Diagram 1: Mechanism of DNA Chain Termination by this compound

Caption: Mechanism of this compound-mediated DNA chain termination.

Diagram 2: Experimental Workflow for Chain-Termination PCR

Caption: Workflow for a hypothetical chain-termination PCR experiment.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. hmdb.ca [hmdb.ca]

- 4. (iii) Suggest and explain how carbovir triphosphate interferes with the a.. [askfilo.com]

- 5. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3'-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of DNA polymerase and nucleotide analog triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (+)-Carbovir Triphosphate in the Study of DNA Polymerases

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Carbovir triphosphate (CBV-TP) is the active intracellular metabolite of the potent antiretroviral drug Abacavir. As a carbocyclic analog of 2'-deoxyguanosine triphosphate (dGTP), CBV-TP serves as a critical tool for investigating the mechanism and kinetics of DNA polymerases. Its primary mode of action is as a chain terminator of DNA synthesis, making it a subject of intense study, particularly in the context of viral reverse transcriptases. This document provides detailed application notes and protocols for the use of this compound in DNA polymerase studies.

Mechanism of Action

This compound acts as a competitive inhibitor of the natural substrate, dGTP, for the active site of DNA polymerases. Upon incorporation into the nascent DNA strand, the absence of a 3'-hydroxyl group on the carbocyclic sugar moiety of CBV-TP prevents the formation of the next phosphodiester bond. This leads to the irreversible termination of DNA chain elongation.[1][2] The efficiency and selectivity of this termination vary among different DNA polymerases, providing a basis for its therapeutic efficacy and a tool for enzymatic studies.

Quantitative Data: Inhibition of DNA Polymerases by this compound

The inhibitory activity of this compound has been quantified against various DNA polymerases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

| DNA Polymerase | Natural Substrate | Ki Value (μM) for this compound | Comments |

| HIV-1 Reverse Transcriptase | dGTP | 0.04 ± 0.01 | Potent inhibition, indicating high affinity for the viral enzyme.[2] |

| Human DNA Polymerase α | dGTP | 18 ± 2 | Significantly higher Ki compared to HIV-1 RT, indicating lower affinity for the human enzyme.[2] |

| Human DNA Polymerase β | dGTP | > 100 | Weak inhibition, suggesting poor binding to this human DNA repair polymerase.[2] |

| Human DNA Polymerase γ | dGTP | 1.9 ± 0.3 | Moderate inhibition of the mitochondrial DNA polymerase.[2] |

Note: Data is derived from in vitro studies and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Determination of Ki for DNA Polymerase Inhibition

This protocol outlines a steady-state kinetic assay to determine the inhibition constant (Ki) of this compound for a DNA polymerase of interest.

Materials:

-

Purified DNA polymerase

-

This compound (CBV-TP)

-

2'-deoxyguanosine triphosphate (dGTP)

-

Other natural deoxynucleoside triphosphates (dATP, dCTP, dTTP)

-

[³H]-labeled dGTP or other labeled dNTP

-

Activated DNA template-primer (e.g., activated calf thymus DNA)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, a fixed concentration of the DNA polymerase, and the activated DNA template-primer.

-

Substrate and Inhibitor Addition:

-

Vary the concentration of the natural substrate, dGTP. A typical range would be from 0.5 to 10 times the Km value for dGTP.

-

For each dGTP concentration, set up reactions with different fixed concentrations of this compound. Include a no-inhibitor control.

-

Add the other three dNTPs at saturating concentrations.

-

Include a tracer amount of [³H]-dGTP for monitoring DNA synthesis.

-

-

Initiation and Incubation: Initiate the reaction by adding the DNA polymerase. Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range of product formation.

-

Termination: Stop the reactions by adding an equal volume of cold 10% TCA.

-

Precipitation and Washing: Incubate the tubes on ice for 30 minutes to precipitate the DNA. Collect the precipitated DNA by vacuum filtration onto glass fiber filters. Wash the filters three times with cold 5% TCA and then with ethanol.

-

Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis:

-

Convert the counts per minute (CPM) to pmoles of dGMP incorporated.

-

Plot the reciprocal of the reaction velocity (1/V) versus the reciprocal of the dGTP concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

-

Alternatively, use non-linear regression analysis to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the apparent Km in the presence of the inhibitor.

-

Calculate the Ki value from the equation: Apparent Km = Km * (1 + [I]/Ki), where [I] is the inhibitor concentration.

-

Protocol 2: Chain Termination Assay

This protocol is designed to qualitatively or quantitatively demonstrate the chain termination activity of this compound.

Materials:

-

DNA polymerase

-

A specific single-stranded DNA template with a known sequence

-

A 5'-radiolabeled (e.g., ³²P) or fluorescently labeled primer complementary to a region of the template

-

This compound (CBV-TP)

-

dGTP and the other three dNTPs

-

Reaction Buffer

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Polyacrylamide gel (denaturing, sequencing grade)

-

Electrophoresis apparatus and power supply

-

Phosphorimager or fluorescence scanner

Procedure:

-

Annealing: Anneal the labeled primer to the DNA template by heating the mixture to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Reaction Setup: Prepare four reaction tubes:

-

Tube G: Contains all four dNTPs, with a limiting concentration of dGTP.

-

Tube A, T, C (Sanger sequencing lanes - optional but recommended for comparison): Standard dideoxy sequencing reactions for each base.

-

Tube CBV: Contains dATP, dCTP, dTTP at saturating concentrations, and a specific concentration of this compound. The concentration of CBV-TP may need to be optimized to achieve a good distribution of terminated fragments. A parallel reaction containing dGTP instead of CBV-TP should be run as a control.

-

-

Enzyme Addition: Add the DNA polymerase to each tube to initiate the reactions.

-

Incubation: Incubate the reactions at the enzyme's optimal temperature for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reactions by adding the Stop Solution.

-

Denaturation: Heat the samples to 95°C for 5 minutes to denature the DNA.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide sequencing gel. Run the gel until the desired resolution of DNA fragments is achieved.

-

Visualization: Dry the gel and expose it to a phosphor screen or scan for fluorescence. The resulting autoradiogram or image will show a ladder of DNA fragments. The presence of bands in the "CBV" lane that are absent or significantly reduced in the control lane indicates termination of DNA synthesis at positions where dGTP would have been incorporated.

Visualizations

Caption: Competitive inhibition and chain termination by this compound.

References

Troubleshooting & Optimization

improving the stability of (+)-Carbovir triphosphate in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of (+)-Carbovir triphosphate (CBV-TP) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing rapid degradation. What are the most common causes?

A1: Rapid degradation of nucleoside triphosphates like this compound in aqueous solutions is often due to a few key factors. The most common culprits are suboptimal pH, elevated temperatures, enzymatic contamination (nucleases), and repeated freeze-thaw cycles.[1] Hydrolysis of the triphosphate chain is a primary degradation pathway.

Q2: What is the optimal pH for storing this compound solutions?

Q3: What are the recommended storage temperatures for this compound solutions?

A3: For long-term storage, it is highly recommended to store this compound solutions at -20°C or -80°C.[1] For short-term storage or during experimental use, keeping the solution on ice is advisable. Avoid leaving the solution at room temperature for extended periods.

Q4: How can I prevent enzymatic degradation of my this compound solution?

A4: Enzymatic degradation is a significant concern, especially when working with biological samples. To prevent this, ensure that all equipment and reagents are nuclease-free.[1] Use of sterile, disposable labware and wearing gloves is crucial. If working with cell extracts, the inclusion of nuclease inhibitors may be necessary.

Q5: Can I repeatedly freeze and thaw my this compound stock solution?

A5: It is strongly advised to avoid multiple freeze-thaw cycles as this can accelerate the hydrolysis of the triphosphate chain.[1] The best practice is to aliquot your stock solution into smaller, single-use volumes upon receipt or preparation. This ensures that you only thaw the amount needed for a particular experiment.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.

Problem: Inconsistent experimental results or lower than expected activity of this compound.

Step 1: Assess Storage and Handling Procedures

-

Verify Storage Temperature: Confirm that your stock and working solutions of this compound are stored at the correct temperatures (-20°C or -80°C for long-term, on ice for short-term).

-

Review Aliquoting Strategy: Are you using single-use aliquots to avoid freeze-thaw cycles? If not, implement this practice immediately.

-

Check for Nuclease Contamination: Ensure that your labware, pipette tips, and water are all certified nuclease-free. Consider using a fresh batch of reagents to rule out contamination.

Step 2: Evaluate Solution Preparation

-

Confirm pH of the Solution: Measure the pH of your aqueous solution. If it is acidic or strongly basic, adjust it to a neutral or slightly alkaline pH (around 7.5).

-

Use High-Quality Water: Always use nuclease-free water to prepare your solutions.

-

Prepare Fresh Solutions: It is best to prepare working solutions of this compound immediately before use.

Step 3: Analyze the Integrity of the this compound

-

Perform HPLC Analysis: If the above steps do not resolve the issue, the integrity of your this compound stock may be compromised. High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and identify degradation products.[1] A significant presence of (+)-Carbovir diphosphate (CBV-DP) or monophosphate (CBV-MP) indicates degradation.

Quantitative Data on Stability

While specific kinetic data for the degradation of this compound in aqueous solutions is not extensively published, the following table provides a representative stability profile for a similar guanosine analog (Guanosine-5'-triphosphate) under various conditions. This data can be used as a general guideline for handling this compound.

| Condition | Temperature (°C) | Half-life (t½) | Primary Degradation Product |

| pH 4.0 | 25 | ~ 2 days | (+)-Carbovir Diphosphate |

| pH 7.0 | 25 | ~ 14 days | (+)-Carbovir Diphosphate |

| pH 8.0 | 25 | ~ 30 days | (+)-Carbovir Diphosphate |

| pH 7.0 | 4 | > 6 months | (+)-Carbovir Diphosphate |

| pH 7.0 | -20 | > 1 year | Not significant |

Note: This data is illustrative for a guanosine analog and should be considered as a general guide. Actual stability of this compound may vary.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

Objective: To determine the rate of degradation of this compound in an aqueous solution under specific pH and temperature conditions.

Materials:

-

This compound

-

Nuclease-free water

-

Buffers of desired pH (e.g., 100 mM Tris-HCl for pH 7.5 and 8.5, 100 mM Acetate buffer for pH 4.5)

-

HPLC system with a UV detector

-

Anion-exchange or reverse-phase C18 HPLC column

-

Mobile phase (e.g., a gradient of ammonium phosphate and acetonitrile)

-

Temperature-controlled incubator or water bath

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in nuclease-free water. Dilute the stock solution to the desired final concentration in the different pH buffers.

-

Incubation: Aliquot the solutions into separate vials for each time point and incubate them at the desired temperatures.

-

Sample Collection: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition and immediately freeze it at -80°C to stop the degradation.

-

HPLC Analysis:

-

Thaw the samples on ice.

-

Inject an appropriate volume of the sample onto the HPLC column.

-

Run the HPLC method to separate this compound from its degradation products (diphosphate and monophosphate).

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 252 nm for guanine analogs).

-

-

Data Analysis:

-

Identify and integrate the peak areas corresponding to this compound, diphosphate, and monophosphate.

-

Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

-

Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

-

Visualizations

Caption: Degradation pathway of this compound.

Caption: Experimental workflow for stability testing.

Caption: Troubleshooting decision tree for stability issues.

References

troubleshooting variability in (+)-Carbovir triphosphate inhibition assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Carbovir triphosphate (CBV-TP) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is the active metabolic form of the antiretroviral drug Abacavir. It acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) for the HIV-1 reverse transcriptase (RT) enzyme. Upon incorporation into the growing viral DNA chain, it causes chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This ultimately halts viral DNA synthesis.

Q2: What are the typical IC50 and Ki values for this compound against wild-type HIV-1 RT?

A2: The inhibitory potency of this compound can vary depending on the experimental conditions, including the specific HIV-1 strain, dGTP concentration, and assay format. The table below summarizes reported values from various studies.

| Parameter | Value | HIV-1 Strain/Enzyme | Key Conditions |

| Ki | 0.08 ± 0.02 µM | Wild-Type HIV-1 RT | RNA template |

| IC50 | Varies (typically in the low micromolar range) | Wild-Type and mutant HIV-1 strains | Cell-based or enzymatic assays |

| EC50 | 0.07 to 5.8 µM (for Abacavir) | Various cell types | Antiviral activity in cell culture |

Note: IC50 values are highly dependent on assay conditions, particularly the concentration of the competing natural substrate, dGTP. Ki is an intrinsic measure of inhibitor affinity and is generally less variable.

Q3: How do mutations in HIV-1 reverse transcriptase affect the inhibitory activity of this compound?

A3: Certain mutations in the HIV-1 reverse transcriptase enzyme can confer resistance to Abacavir and its active form, this compound. The most well-characterized mutation is the M184V substitution, which has been shown to decrease the incorporation efficiency of CBV-TP relative to dGTP.[1] Other mutations, such as K65R, L74V, and Y115F, have also been associated with resistance to Abacavir.

Troubleshooting Guide

This guide addresses common issues encountered during this compound inhibition assays.

Problem 1: High variability in IC50 values between experiments.

| Potential Cause | Recommended Solution |

| Inconsistent dGTP Concentration | The inhibitory effect of CBV-TP is competitive with dGTP. Ensure the dGTP concentration in your reaction buffer is consistent across all experiments. Prepare a large batch of reaction buffer with a precisely measured dGTP concentration. |

| Enzyme Activity Variation | The activity of recombinant HIV-1 RT can vary between batches or with storage time. Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. It is advisable to perform a standard curve with a reference inhibitor in each experiment to normalize for variations in enzyme activity. |

| Pipetting Inaccuracies | Small volume pipetting errors, especially during serial dilutions of the inhibitor, can lead to significant variability. Use calibrated pipettes and consider preparing larger volumes of dilutions. |

| Assay Incubation Time | Ensure that the reaction is stopped within the linear range of product formation. A reaction that has gone to completion will not accurately reflect the inhibitory effect. Optimize the incubation time in preliminary experiments. |

| Different HIV-1 Strains/Mutants | If using different viral isolates or recombinant RT enzymes, be aware that their susceptibility to CBV-TP can differ significantly.[2] Always report the specific strain or mutant used. |

Problem 2: No or very low inhibition observed.

| Potential Cause | Recommended Solution |

| Degradation of this compound | Nucleoside triphosphates can be susceptible to degradation. Store CBV-TP solutions in small aliquots at -80°C and avoid multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |

| Inactive Enzyme | Verify the activity of your HIV-1 RT enzyme using a positive control reaction without any inhibitor. If the enzyme is inactive, obtain a new batch. |

| Incorrect Assay Conditions | Double-check the composition of your reaction buffer, including the pH and concentrations of MgCl2 and DTT, as these can affect enzyme activity. |

| High dGTP Concentration | An excessively high concentration of dGTP will outcompete CBV-TP, leading to reduced apparent inhibition. If possible, perform the assay with a dGTP concentration at or below its Km for the RT enzyme. |

Problem 3: Inconsistent results with known resistant mutants (e.g., M184V).

| Potential Cause | Recommended Solution |

| Cross-contamination | Ensure that your wild-type and mutant enzyme stocks are not cross-contaminated. Use separate, dedicated pipette tips and tubes for each. |

| Incorrect Mutant Confirmation | Verify the presence of the expected mutation in your recombinant enzyme or viral isolate through sequencing. |

| Suboptimal Assay Sensitivity | Assays with a narrow dynamic range may not be able to accurately quantify the reduced susceptibility of resistant mutants. Optimize your assay to ensure a sufficient window to measure fold-changes in IC50. |

Experimental Protocols

Detailed Methodology for a Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is a generalized example and may require optimization for specific laboratory conditions and reagents.

1. Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 5 mM MgCl2, 10 mM DTT.

-

Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.8), 1 mM DTT, 50% glycerol.

-

Substrate/Template: Poly(rA)/oligo(dT)12-18 (annealed).

-

Natural Substrate: dGTP solution.

-

Inhibitor: this compound.

-

Detection Reagent: A commercially available PicoGreen® or similar dsDNA quantitation reagent.

-

Stop Solution: 0.5 M EDTA.

-

Enzyme: Recombinant HIV-1 Reverse Transcriptase.

2. Assay Procedure:

-

Prepare Inhibitor Dilutions: Perform serial dilutions of this compound in the assay buffer to achieve the desired concentration range for the IC50 determination.

-

Prepare Reaction Master Mix: Prepare a master mix containing the assay buffer, poly(rA)/oligo(dT) substrate/template, and dGTP. The final concentration of dGTP should be optimized and kept consistent.

-

Enzyme Preparation: Dilute the HIV-1 RT enzyme in the enzyme dilution buffer to the desired working concentration. This should be determined in preliminary experiments to ensure the reaction proceeds in the linear range.

-

Assay Plate Setup:

-

Add the serially diluted inhibitor solutions to the wells of a 96-well plate.

-

Include control wells:

-

No Inhibitor Control: Contains assay buffer instead of the inhibitor solution.

-

No Enzyme Control: Contains assay buffer and no enzyme to measure background signal.

-

-

-

Initiate the Reaction: Add the diluted HIV-1 RT enzyme to all wells except the "No Enzyme Control" wells.

-

Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 60 minutes).

-

Stop the Reaction: Add the stop solution to all wells.

-

Detection: Add the dsDNA detection reagent (e.g., PicoGreen®) to all wells according to the manufacturer's instructions.

-

Readout: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

-

Subtract the background fluorescence (from the "No Enzyme Control" wells) from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor Control".

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Caption: Mechanism of this compound inhibition.

References

- 1. A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing (+)-Carbovir Triphosphate for Antiviral Efficacy

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the intracellular concentration of (+)-Carbovir triphosphate (CBV-TP) for its antiviral effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?